Spiro[5.5]undecan-3-one oxime
Description
Spiro[5.5]undecan-3-one oxime is a bicyclic compound characterized by a spirocyclic framework with a ketone group at position 3 and an oxime (-NHOH) functional group. This structure confers unique physicochemical and biological properties, distinguishing it from other spirocyclic derivatives.
Synthesis of this compound likely involves the introduction of hydroxylamine to Spiro[5.5]undecan-3-one, a method analogous to the preparation of oxime derivatives from other spirocyclic ketones (e.g., 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo-1,5,9-triones) .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-spiro[5.5]undecan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C11H19NO/c13-12-10-4-8-11(9-5-10)6-2-1-3-7-11/h13H,1-9H2 |
InChI Key |
RPGYLEXNOYTVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=NO)CC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxime Formation from Spiro[5.5]undecan-3-one
The oxime is synthesized via nucleophilic addition of hydroxylamine to the ketone group of spiro[5.5]undecan-3-one. This reaction proceeds under mild conditions, typically in aqueous or alcoholic media, yielding the oxime as a stable intermediate .
Reaction Conditions :
-
Reagent : Hydroxylamine hydrochloride (NHOH·HCl)
-
Solvent : Ethanol/water mixture
-
Temperature : 60–80°C
-
Time : 4–6 hours
Key Data :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Spiro[5.5]undecan-3-one | Spiro[5.5]undecan-3-one oxime | 75–85 |
Reduction of the Oxime to Amine
The oxime undergoes reduction to form a primary amine, spiro[5.5]undecan-3-amine, using lithium aluminum hydride (LiAlH). This transformation is critical for generating bioactive analogs .
Reaction Conditions :
-
Reagent : LiAlH (excess)
-
Solvent : Dry tetrahydrofuran (THF)
-
Temperature : Reflux (66°C)
-
Time : 12–18 hours
Key Data :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| This compound | Spiro[5.5]undecan-3-amine | 60–70 |
Hydrogenation and Ring Saturation
Although direct hydrogenation data for the oxime is limited, analogous spiro[5.5]undecane derivatives undergo catalytic hydrogenation to saturate double bonds or reduce functional groups. For example, spiro[5.5]undec-7-en-9-one is hydrogenated to spiro[5.5]undecan-9-one using palladium on carbon (Pd/C) .
Reaction Conditions :
-
Catalyst : 10% Pd/C
-
Pressure : H (1 atm)
-
Solvent : Ethyl acetate
-
Time : 6–8 hours
Key Data :
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Spiro[5.5]undec-7-en-9-one | Spiro[5.5]undecan-9-one | 90 |
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects : The oxime group in this compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl groups in 7,9-dimethyl derivatives .
- Heteroatom Influence : Compounds like 1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit enhanced pharmacological activity (e.g., antihypertensive effects) due to nitrogen and oxygen atoms, whereas the oxime derivative may offer distinct reactivity profiles .
Key Observations :
- Safety Profile : 7,9-Dimethylspiro[5.5]undecan-3-one is deemed safe for consumer products, while oxime derivatives (e.g., 4-methylpentan-2-one oxime) may pose higher toxicity risks (e.g., skin/eye irritation) .
Physicochemical Properties
Table 3: Physicochemical Comparisons
Key Observations :
- Polarity : The oxime group increases water solubility compared to trifluoromethyl or methyl-substituted derivatives.
- Stability : this compound’s stability is comparable to ether-containing analogues but may degrade under acidic/basic conditions due to oxime reactivity .
Q & A
Q. What strategies resolve spectral ambiguities in complex spirocyclic systems?
Q. Tables for Key Data
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